4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid
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Overview
Description
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is a complex organic compound that features a pyridine ring, a triazine ring, and two benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through a cyclization reaction involving a pyridine derivative and a suitable nitrile compound. The benzoic acid groups are then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or pyridine rings.
Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic or electronic properties. These interactions can influence various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 3-(Pyridin-4-yl)benzoic acid
- 4-(3-Carboxyphenyl)pyridine
Uniqueness
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its combination of a pyridine ring, a triazine ring, and two benzoic acid groups. This structure allows it to form stable coordination complexes with various metal ions, making it highly versatile in applications ranging from catalysis to material science.
Properties
CAS No. |
109424-69-3 |
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Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[6-(4-carboxyphenyl)-3-pyridin-2-yl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30) |
InChI Key |
CMQAZDMYSYNVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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